![molecular formula C29H31N3O7S2 B2457537 diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-83-3](/img/structure/B2457537.png)
diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Synthesis Analysis
In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis
The synthesis of these compounds involves the Castagnoli–Cushman reaction .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is needed to optimize its efficacy and safety for potential clinical use .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the carboxylate group in similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Similar compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Future Directions
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .
properties
IUPAC Name |
diethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-23-14-15-31(29(35)39-4-2)18-24(23)40-27(25)30-26(33)20-9-11-22(12-10-20)41(36,37)32-16-13-19-7-5-6-8-21(19)17-32/h5-12H,3-4,13-18H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECSSRSPLPKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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